N,N-diethyl-4-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-DIETHYL-4-{2-[(2-METHOXYPHENYL)AMINO]-1,3-THIAZOL-4-YL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIETHYL-4-{2-[(2-METHOXYPHENYL)AMINO]-1,3-THIAZOL-4-YL}BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions One common method includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a halogenated ketone The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N,N-DIETHYL-4-{2-[(2-METHOXYPHENYL)AMINO]-1,3-THIAZOL-4-YL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group yields an amine derivative.
Scientific Research Applications
N,N-DIETHYL-4-{2-[(2-METHOXYPHENYL)AMINO]-1,3-THIAZOL-4-YL}BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N,N-DIETHYL-4-{2-[(2-METHOXYPHENYL)AMINO]-1,3-THIAZOL-4-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The thiazole ring and sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N,N-DIETHYL-4-{2-[(2-METHOXYPHENYL)AMINO]-1,3-THIAZOL-4-YL}BENZENE-1-SULFONAMIDE
- N,N-DIMETHYL-4-{2-[(2-METHOXYPHENYL)AMINO]-1,3-THIAZOL-4-YL}BENZENE-1-SULFONAMIDE
- N,N-DIETHYL-4-{2-[(2-HYDROXYPHENYL)AMINO]-1,3-THIAZOL-4-YL}BENZENE-1-SULFONAMIDE
Uniqueness
N,N-DIETHYL-4-{2-[(2-METHOXYPHENYL)AMINO]-1,3-THIAZOL-4-YL}BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and potential interactions with biological targets, while the thiazole ring provides stability and reactivity.
This detailed article provides a comprehensive overview of N,N-DIETHYL-4-{2-[(2-METHOXYPHENYL)AMINO]-1,3-THIAZOL-4-YL}BENZENE-1-SULFONAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H23N3O3S2 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N,N-diethyl-4-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C20H23N3O3S2/c1-4-23(5-2)28(24,25)16-12-10-15(11-13-16)18-14-27-20(22-18)21-17-8-6-7-9-19(17)26-3/h6-14H,4-5H2,1-3H3,(H,21,22) |
InChI Key |
JFOVLJBBKLGPIL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.